molecular formula C11H13N3 B1297137 N2,N2-Dimethylquinoline-2,4-diamine CAS No. 102669-54-5

N2,N2-Dimethylquinoline-2,4-diamine

Cat. No. B1297137
M. Wt: 187.24 g/mol
InChI Key: OXLDRPPQCHUJAO-UHFFFAOYSA-N
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Description

N2,N2-Dimethylquinoline-2,4-diamine, also known as DMQD, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields, including materials science, organic electronics, and biochemistry .


Molecular Structure Analysis

The molecular formula of N2,N2-Dimethylquinoline-2,4-diamine is C11H13N3. Its structure includes a quinoline ring, which is a heterocyclic aromatic organic compound with two nitrogen atoms .


Physical And Chemical Properties Analysis

N2,N2-Dimethylquinoline-2,4-diamine has a molecular weight of 187.24 g/mol. It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis and Material Applications

  • Development of Quinoline Proton Sponges : A study reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, indicating its potential in organic synthesis and material science (Dyablo et al., 2015).

  • Luminescent Materials for OLEDs : Another research focused on N-diaryl-anthracene-9,10-diamine derivatives, highlighting the effect of methyl substituents on the performance of Organic Light-Emitting Devices (OLEDs), showcasing the relevance of such compounds in the development of electronic and photonic materials (Yu et al., 2011).

Potential Therapeutic Applications

  • Antimalarial Activity : A notable study synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity, identifying promising leads for further drug development (Mizukawa et al., 2021).

  • Alzheimer's Disease : Research on quinazoline and pyrido[3,2-d]pyrimidine compounds as multi-targeting agents aimed at Alzheimer's disease showed significant potential, demonstrating the versatility of these structures in therapeutic applications (Mohamed et al., 2017).

  • Cytotoxicity Against Cancer Cell Lines : Another investigation synthesized 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, providing a foundation for cancer research (Zhang et al., 2007).

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-N,2-N-dimethylquinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLDRPPQCHUJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294319
Record name N2,N2-Dimethyl-2,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Dimethylquinoline-2,4-diamine

CAS RN

102669-54-5
Record name N2,N2-Dimethyl-2,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102669-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2-Dimethyl-2,4-quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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